![molecular formula C7H7N3O B1315265 5-甲氧基-1H-吡唑并[3,4-c]吡啶 CAS No. 76006-07-0](/img/structure/B1315265.png)
5-甲氧基-1H-吡唑并[3,4-c]吡啶
描述
科学研究应用
5-Methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
This compound is a novel heterocyclic fragment that has been used in fragment-based drug discovery (FBDD) due to its ability to engage with target proteins through a wide variety of intermolecular interactions .
Biochemical Pathways
It is known that heterocyclic compounds like this can affect multiple biochemical pathways, leading to downstream effects .
Result of Action
It is known that such compounds can have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-methoxy-1H-pyrazolo[3,4-c]pyridine. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
生化分析
Biochemical Properties
5-Methoxy-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly in fragment-based drug discovery. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable complexes. For instance, it has been shown to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity . The compound’s ability to form such interactions makes it a valuable scaffold for the development of new therapeutic agents.
Cellular Effects
The effects of 5-methoxy-1H-pyrazolo[3,4-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 5-methoxy-1H-pyrazolo[3,4-c]pyridine has been observed to impact metabolic pathways, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 5-methoxy-1H-pyrazolo[3,4-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These molecular interactions underpin the compound’s ability to modulate various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methoxy-1H-pyrazolo[3,4-c]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 5-methoxy-1H-pyrazolo[3,4-c]pyridine can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the development of 5-methoxy-1H-pyrazolo[3,4-c]pyridine-based therapeutics.
Metabolic Pathways
5-Methoxy-1H-pyrazolo[3,4-c]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, 5-methoxy-1H-pyrazolo[3,4-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of 5-methoxy-1H-pyrazolo[3,4-c]pyridine are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-methoxy-1H-pyrazolo[3,4-c]pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules in the appropriate cellular context. Understanding the subcellular distribution of 5-methoxy-1H-pyrazolo[3,4-c]pyridine can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with suitable electrophiles, followed by cyclization to form the pyrazolo[3,4-c]pyridine core . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 5-methoxy-1H-pyrazolo[3,4-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process .
化学反应分析
Types of Reactions
5-Methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-c]pyridines .
相似化合物的比较
Similar Compounds
- 5-Methyl-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
5-Methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHBXAFEMTGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506258 | |
| Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-07-0 | |
| Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



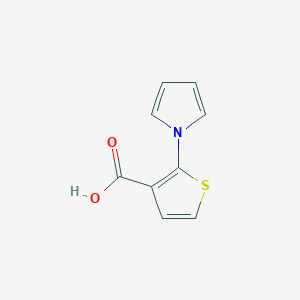
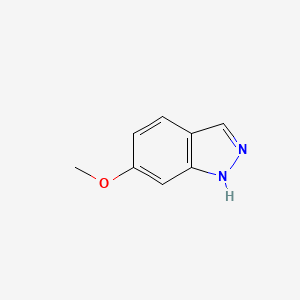




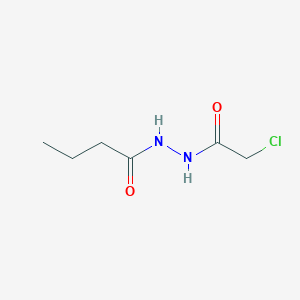

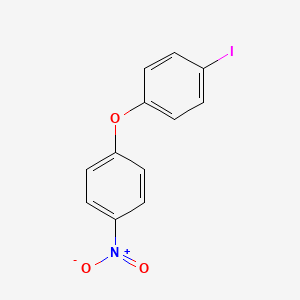
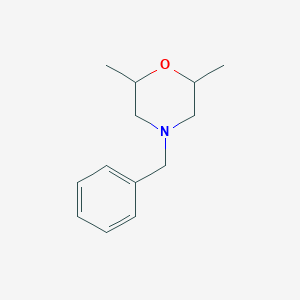

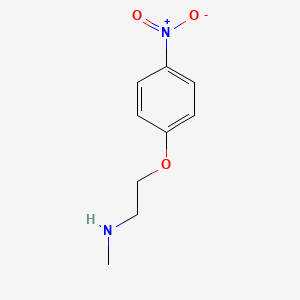
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
